2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
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Overview
Description
2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo[4,3-b]pyridazine core fused with a thiophene ring and a phenyl group, making it a potential candidate for various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydrazinyl-6H-1,3,4-thiadiazine and ortho esters.
Cyclization Reaction: Acid-catalyzed cyclization is employed to form the triazole ring on the thiadiazole core.
Substitution Reactions: Aromatic nucleophilic substitution reactions are used to introduce the phenyl and thiophen-3-yl groups.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Purification: Post-synthesis, the compound undergoes purification processes such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives and carboxylic acids.
Reduction Products: Reduced forms of the compound with fewer oxygen atoms.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Mechanism of Action
Target of Action
The primary targets of 2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The exact mode of action of This compound This allows them to make specific interactions with different target receptors .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with a similar triazole nucleus have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Result of Action
The molecular and cellular effects of This compound Compounds with a similar triazole nucleus have been associated with diverse pharmacological activities, indicating that they may have a wide range of molecular and cellular effects .
Scientific Research Applications
2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its pharmacological properties, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar triazole-thiadiazine core structure.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also contain triazole rings and exhibit antimicrobial and antiviral activities.
Uniqueness: 2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide stands out due to its unique combination of phenyl and thiophen-3-yl groups, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer promising avenues for future research and development.
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Properties
IUPAC Name |
2-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-18(10-13-4-2-1-3-5-13)19-11-17-21-20-16-7-6-15(22-23(16)17)14-8-9-25-12-14/h1-9,12H,10-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQBSDMERIDLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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